2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

Catalog No.
S707811
CAS No.
128055-74-3
M.F
C25H12Br4
M. Wt
632 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

CAS Number

128055-74-3

Product Name

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

IUPAC Name

2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene]

Molecular Formula

C25H12Br4

Molecular Weight

632 g/mol

InChI

InChI=1S/C25H12Br4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H

InChI Key

MASXXNUEJVMYML-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C3(C4=C2C=CC(=C4)Br)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br

Synonyms

2,2’,7,7’-Tetrabromo-9,9’-spirobi[9H-fluorene]; NSC 645359;

Canonical SMILES

C1=CC2=C(C=C1Br)C3(C4=C2C=CC(=C4)Br)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br

The exact mass of the compound 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 645359. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (TBSBF) is a halogenated derivative of the 9,9'-spirobifluorene (SFX) core, a foundational structure in materials for organic electronics. The parent SFX scaffold is valued for its rigid, orthogonal geometry which promotes the formation of stable amorphous films by preventing molecular aggregation. [2, 7] The addition of four bromine atoms at the 2,2',7,7' positions serves two primary, procurement-critical functions: it significantly enhances thermal stability and provides four reactive sites for subsequent chemical modification, making it a versatile precursor for more complex, high-performance functional molecules. [1, 6]

Substituting 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene with analogs such as the unbrominated 9,9'-spirobifluorene (SFX) or 2,7-dibromo-9,9'-spirobifluorene is functionally inappropriate for many applications. Such a substitution fundamentally alters the synthetic potential of the molecule by reducing the number of reactive sites for cross-coupling reactions from four to two or zero, precluding the synthesis of complex, multi-substituted, or dendritic structures. [6, 13] Furthermore, the degree of bromination directly influences critical physical properties; changing the number of bromine atoms significantly modifies the HOMO/LUMO energy levels, thermal stability, and triplet energy, which are crucial for performance and lifetime in electronic devices. [8, 12, 24] Therefore, selecting a lower-brominated analog is not a cost-saving measure but a distinct material choice that leads to a different set of final products and performance characteristics.

Superior Synthetic Versatility as a Four-Point-Reactive Core

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene provides four chemically equivalent and reactive bromine sites, enabling its use as a core building block for complex, multi-functional, or dendritic molecules via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Yamamoto). [6] This is a significant advantage over 2,7-dibromo-9,9'-spirobifluorene, which offers only two reaction sites, and the unfunctionalized 9,9'-spirobifluorene, which has none. [2, 14] This tetra-functionality is essential for synthesizing advanced materials such as tetrakis-substituted host materials for OLEDs or highly branched hole-transporting materials. [1, 6]

Evidence DimensionNumber of Reactive Sites for Cross-Coupling
Target Compound Data4 (at C2, C2', C7, C7')
Comparator Or Baseline2,7-Dibromo-9,9'-spirobifluorene: 2 sites; 9,9'-Spirobifluorene: 0 sites
Quantified Difference2x more reactive sites than the dibromo-analog
ConditionsStandard palladium- or nickel-catalyzed cross-coupling reactions.

Procuring this compound enables synthetic routes to complex, highly-branched molecular architectures that are inaccessible using di- or un-substituted analogs.

High Thermal Stability for Robust Device Fabrication and Operation

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene exhibits a very high melting point, reported to be in the range of 395-400 °C. [7, 19, 21] This is substantially higher than that of its common precursor, 2,7-dibromo-9,9'-spirobifluorene, which has a reported melting point of 334-336 °C. [16] This superior thermal stability is critical for vacuum deposition processes used in OLED manufacturing and contributes to the morphological stability and longer operational lifetime of the final device by resisting degradation at high operating temperatures.

Evidence DimensionMelting Point (°C)
Target Compound Data395-400 °C
Comparator Or Baseline2,7-Dibromo-9,9'-spirobifluorene: 334-336 °C
Quantified DifferenceApprox. 60 °C higher melting point
ConditionsAs reported in material datasheets.

The higher thermal stability allows for more robust device fabrication processes and enhances the longevity and reliability of electronic devices under operational stress.

Maintains High Triplet Energy Suitable for Blue Emitters

The spirobifluorene core is known to provide high triplet energy (ET) due to the sp3-hybridized carbon atom that breaks conjugation between the two fluorene units. [8] Materials derived from this core are therefore excellent candidates for host materials in blue phosphorescent or TADF OLEDs, which require a host with a higher triplet energy than the emitter to prevent reverse energy transfer. Pyridine-substituted SBF derivatives, for example, have demonstrated high triplet energy levels around 2.7 eV. [12] While direct ET values for the tetrabromo-SFX are not readily available, its use as a precursor for highly efficient blue and white OLED host materials confirms its ability to impart the necessary high triplet energy to the final functional molecule. [6, 17]

Evidence DimensionTriplet Energy (ET)
Target Compound DataEnables synthesis of materials with high ET, suitable for blue emitters.
Comparator Or BaselineGeneral requirement for blue PhOLED/TADF hosts (typically >2.6 eV)
Quantified DifferenceQualifies as a precursor for this demanding application class.
ConditionsMeasured on derivative materials in solution or thin film.

This compound is a suitable starting material for synthesizing host materials capable of supporting high-energy blue emitters, a critical and challenging area in display and lighting technology.

Core Building Block for Multi-Substituted Host Materials in Blue PhOLEDs/TADF Devices

The four reactive bromine sites make this compound the correct choice for synthesizing complex host materials where multiple functional groups (e.g., carbazole, triazine, or dibenzofuran moieties) must be attached to a rigid, high-triplet-energy core. This approach is used to fine-tune charge transport properties and ensure efficient energy transfer to blue emitters, a key challenge in high-performance displays. [6, 8]

Precursor for Thermally Stable Hole-Transporting Materials (HTMs)

Its high intrinsic thermal stability and tetra-functionality make it an ideal starting material for creating advanced, highly-branched HTMs for perovskite solar cells (PSCs) and OLEDs. [1] The well-defined reactive sites allow for the attachment of multiple hole-transporting moieties (like triarylamines), leading to materials with excellent morphological stability and efficient charge extraction capabilities.

Intermediate for the Synthesis of Cross-Linkable and Polymeric Materials

The tetrabromo functionality allows for polymerization reactions, such as Yamamoto polymerization, to produce thermally and chemically stable poly(spirobifluorene)s. [6] These polymers can be used in applications requiring robust, high-surface-area materials. Furthermore, the reactive sites can be used to introduce cross-linkable groups, enabling the fabrication of solution-processed, multi-layer devices with sharp interfaces.

XLogP3

9.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

Dates

Last modified: 08-15-2023

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